molecular formula C7H11N3O2 B567733 (7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 1256636-27-7

(7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No. B567733
M. Wt: 169.184
InChI Key: SBUFSQQFFUNNMJ-WHFBIAKZSA-N
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Description

“(7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione” is a nitrogen-containing heterocyclic compound . It belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .


Synthesis Analysis

Pyrrolopyrazine derivatives, including “(7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione”, can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . The synthesis of new diastereomers of (4S,8aS)- and (4R,8aS)-4-phenyl-perhydropyrrole pyrazine-1,3-dione has been described .


Molecular Structure Analysis

The molecular structure of “(7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione” includes a pyrrole ring and a pyrazine ring . The InChI code for this compound is 1S/C8H13N3O2.ClH/c1-10-4-7 (12)11-3-5 (9)2-6 (11)8 (10)13;/h5-6H,2-4,9H2,1H3;1H/t5-,6-;/m0./s1 .


Physical And Chemical Properties Analysis

“(7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione” has a molecular weight of 219.67 . It is a solid at room temperature .

Safety And Hazards

This compound should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Pyrrolopyrazine derivatives, including “(7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione”, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

(7S,8aS)-7-amino-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c8-4-1-5-7(12)9-2-6(11)10(5)3-4/h4-5H,1-3,8H2,(H,9,12)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUFSQQFFUNNMJ-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1C(=O)NCC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN2[C@@H]1C(=O)NCC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione

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